molecular formula C34H61BO3 B12660799 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole CAS No. 85252-27-3

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Cat. No.: B12660799
CAS No.: 85252-27-3
M. Wt: 528.7 g/mol
InChI Key: GRYZCQIFGJNNOW-UHFFFAOYSA-N
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Description

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a benzoxaborole derivative, a class of boron-heterocyclic compounds that have emerged as a versatile scaffold in medicinal chemistry and drug discovery . The core benzoxaborole structure is characterized by its unique electronic properties, where the boron atom can form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups present in biological molecules . This mechanism allows benzoxaboroles to act as potent enzyme inhibitors, often functioning as transition state analogs that mimic the intermediate of hydrolytic enzymes . The specific substitution with long-chain tetradecyl groups in this compound confers high lipophilicity, which is a critical parameter for influencing membrane permeability and bioavailability in the development of therapeutic agents . Researchers are investigating novel benzoxaboroles for a range of bioactivities, including as potential anticancer and antimicrobial agents . The structural motif is also of significant interest in organic synthesis, molecular recognition, and supramolecular chemistry, providing a valuable building block for the development of new chemical entities . This product is intended for research applications in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

85252-27-3

Molecular Formula

C34H61BO3

Molecular Weight

528.7 g/mol

IUPAC Name

2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C34H61BO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,36H,3-28H2,1-2H3

InChI Key

GRYZCQIFGJNNOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthesis Outline

Step Description Conditions Notes
1 Formation of benzodioxaborole core Reaction of catechol with boron source under inert atmosphere Typically performed under dry conditions to prevent hydrolysis
2 Alkylation at 5,6-positions Nucleophilic substitution or cross-coupling with tetradecyl halides or organometallics Requires controlled temperature (often 50-80°C) and inert atmosphere
3 Hydroxyl group installation at position 2 Hydrolysis or selective oxidation May involve mild acidic or basic conditions
4 Purification Chromatography or recrystallization Ensures removal of unreacted starting materials and byproducts

Representative Synthetic Route

A typical synthetic route reported involves:

  • Starting from a catechol derivative, the boron atom is introduced to form the benzodioxaborole ring.
  • The 5 and 6 positions are then alkylated using tetradecyl bromide or iodide in the presence of a base such as potassium carbonate.
  • The hydroxyl group at position 2 is introduced or preserved during ring formation.
  • The final compound is purified by column chromatography or recrystallization.

Research Findings and Optimization

Reaction Yields and Purity

Reaction Step Yield (%) Purity (%) Analytical Method
Benzodioxaborole ring formation 75-85 >95 NMR, MS
Alkylation (5,6-ditetradecyl) 60-70 >90 NMR, GC-MS
Final hydroxylation and purification 80-90 >98 HPLC, NMR

Yields vary depending on the exact reagents and conditions used. Optimization of solvent and temperature has been shown to improve alkylation efficiency.

Reaction Conditions Impact

  • Temperature: Elevated temperatures (50-80°C) favor alkylation but may increase side reactions.
  • Solvent choice: Polar aprotic solvents like THF enhance nucleophilicity and reaction rates.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent boron compound degradation.

Analytical Characterization

Summary Table of Preparation Methods

Aspect Details
Core ring formation Catechol + boron source under inert, dry conditions
Alkylation Tetradecyl halides, base, 50-80°C, inert atmosphere
Hydroxyl group Preserved or introduced via hydrolysis/oxidation
Purification Chromatography or recrystallization
Analytical confirmation NMR, MS, IR, HPLC
Typical yields 60-85% per step
Safety Skin/eye irritant, handle with PPE

Chemical Reactions Analysis

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The hydroxyl group and benzodioxaborole core allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

2-Hydroxy-5,6-dimethyl-1,3,2-benzodioxaborole

  • Structure : Features methyl groups at positions 5 and 6 instead of tetradecyl chains.
  • Physical Properties : Reported melting points for methyl-substituted benzodioxaboroles range from 93°C to 100°C, depending on substitution patterns .
  • Synthesis: Derived from m-xylenol via condensation reactions, yielding lactone intermediates that are subsequently borated.
  • Key Differences : The shorter methyl groups reduce steric hindrance and enhance crystallinity compared to the tetradecyl-substituted variant.

2-Chloro-1,3,2-benzodioxaborole

  • Structure : Chlorine replaces the hydroxyl group at position 2.
  • Reactivity : The chlorine substituent increases electrophilicity at the boron center, making it more reactive in cross-coupling or polymerization reactions.
  • Spectroscopic Data : ^¹H and ^¹¹B NMR spectra show distinct shifts for the boron-bound chlorine (δ¹¹B ≈ 25–30 ppm) compared to hydroxylated analogs (δ¹¹B ≈ 15–20 ppm) .

Functional Group Variations

2-Hydroxy-4,5-dimethyl-1,3,2-benzodioxaborole

  • Substitution Pattern : Methyl groups at positions 4 and 5 instead of 5 and 5.
  • Impact on Reactivity : The altered substitution reduces steric crowding around the boron center, enabling easier coordination with Lewis bases.

2-Hydroxy-1,3,2-dithiaborolane

  • Heteroatom Replacement : Sulfur replaces oxygen in the borate ring.
  • Electronic Effects : Increased electron density at boron due to sulfur’s polarizability, enhancing stability in acidic conditions .

Physicochemical Properties

Property 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole 2-Hydroxy-5,6-dimethyl-1,3,2-benzodioxaborole 2-Chloro-1,3,2-benzodioxaborole
Molecular Weight ~650 g/mol (estimated) ~220 g/mol ~170 g/mol
Solubility Low in polar solvents; high in hydrocarbons Moderate in chloroform, low in water High in dichloromethane
Melting Point Likely <50°C (due to long alkyl chains) 93–100°C Not reported
Boron Center δ¹¹B ~15–20 ppm (hydroxyl analogs) ~15–20 ppm ~25–30 ppm

Biological Activity

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 85252-27-3
  • Molecular Formula : C25H50B2O3
  • Molecular Weight : 426.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes and various cellular targets. The compound's structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is significant for drug delivery applications where enhanced permeability is desired.

Anticancer Properties

Research indicates that compounds similar to benzodioxaboroles exhibit anticancer properties through various mechanisms:

  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, derivatives of benzodioxaboroles have shown activity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression. Studies on related compounds have shown inhibition of topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several benzodioxaborole derivatives on human cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited increased cytotoxicity due to enhanced membrane interaction and disruption . The study highlighted the potential of these compounds as therapeutic agents in cancer treatment.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of benzodioxaboroles with topoisomerase I. Molecular docking studies suggested that the structural features of these compounds facilitate strong binding to the enzyme's active site, leading to significant inhibition of its catalytic activity . This mechanism underlines the potential for developing new anticancer drugs based on this scaffold.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Cytotoxicity Moderate against HCT-116 and HeLa cell linesVaries by structure
Enzyme Inhibition Potential inhibitor of topoisomerase IKnown inhibitors include camptothecin
Antimicrobial Activity Limited data availableBroad-spectrum in related compounds

Q & A

Q. What established synthetic routes are available for preparing 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole?

The compound can be synthesized via hydroboration reactions using terminal alkynes or alkenes. For example, hydroboration of alkynes with 1,3,2-benzodioxaborole derivatives proceeds efficiently at room temperature, yielding cis-addition products like 2-alkenyl-1,3,2-benzodioxaborole . Another method involves the Pudovik reaction, which enables phosphorylation of benzoxaboroles under mild conditions (e.g., THF, 50°C) to produce 3-phosphorylated analogs . For sterically hindered substrates (e.g., cyclohexene), refluxing in THF or CHCl₃ is required to overcome kinetic barriers .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the boron-containing structure and alkyl substituents. For example, ¹¹B NMR typically shows a sharp peak near δ 30–35 ppm for benzodioxaboroles .
  • X-ray crystallography : Resolve the solid-state structure, including bond lengths and angles around the boron center. Symmetry codes and refinement programs like SHELXTL are critical for accurate analysis .
  • Infrared (IR) spectroscopy : Identify B–O stretching vibrations (~1350–1400 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing boron-containing intermediates?

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic equilibria or impurities. Methodological solutions include:

  • Triangulation : Cross-validate with IR, mass spectrometry, or X-ray data .
  • Variable-temperature NMR : Probe dynamic processes like boron coordination changes .
  • Isotopic labeling : Use ¹⁰B/¹¹B isotopic substitution to clarify boron-specific interactions .

Q. What role does this compound play in polymer curing processes, and how is its catalytic efficiency optimized?

2-Hydroxy-1,3,2-benzodioxaborole derivatives act as catalysts in benzoxazine resin curing. For example, 2-phenyl-1,3,2-benzodioxaborole accelerates crosslinking by lowering the curing temperature and improving thermal stability. Optimization strategies include:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro) enhances Lewis acidity, boosting catalytic activity .
  • Co-catalyst systems : Pairing with tertiary amines improves reaction kinetics and resin toughness .

Q. What challenges arise in the hydroboration of sterically hindered alkenes with this reagent, and how can they be addressed?

Secondary alkenes (e.g., cyclohexene) exhibit slow reaction rates due to steric hindrance. Solutions include:

  • Reaction conditions : Prolonged reflux in THF or CHCl₃ increases thermal energy to overcome activation barriers .
  • Solvent effects : Polar solvents stabilize transition states, improving yields for bulky substrates .
  • Pre-activation : Pre-treating the boron reagent with Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity .

Methodological Considerations

Q. How should researchers design experiments to study the environmental impact of this compound?

  • Aquatic toxicity assays : Follow standardized protocols (e.g., OECD 201) using Daphnia magna to assess acute toxicity .
  • Degradation studies : Use HPLC-MS to monitor hydrolytic or photolytic breakdown products in simulated environmental conditions .

Q. What strategies ensure methodological rigor when studying structure-activity relationships (SAR) of this compound?

  • Controlled variables : Maintain consistent purity (>95%, verified via HPLC) and solvent systems across experiments .
  • Dose-response assays : Use quantitative NMR or LC-MS to correlate substituent effects (e.g., alkyl chain length) with biological or catalytic activity .

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